Cas no 1261663-49-3 (3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid)

3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
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- 3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid
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- インチ: 1S/C14H10F3NO2/c15-14(16,17)10-5-3-9(4-6-10)11-2-1-7-18-12(11)8-13(19)20/h1-7H,8H2,(H,19,20)
- InChIKey: NLKHZAGUKNKMTG-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)C1=CC=CN=C1CC(=O)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 338
- XLogP3: 2.9
- トポロジー分子極性表面積: 50.2
3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013008810-500mg |
3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid |
1261663-49-3 | 97% | 500mg |
$798.70 | 2023-09-03 | |
Alichem | A013008810-250mg |
3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid |
1261663-49-3 | 97% | 250mg |
$470.40 | 2023-09-03 | |
Alichem | A013008810-1g |
3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid |
1261663-49-3 | 97% | 1g |
$1579.40 | 2023-09-03 |
3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acidに関する追加情報
Introduction to 3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid (CAS No: 1261663-49-3)
3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid, identified by the Chemical Abstracts Service Number (CAS No) 1261663-49-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group on the phenyl ring and the acetic acid moiety at the 2-position of the pyridine ring contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The trifluoromethyl group, characterized by its electron-withdrawing inductive effect, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of molecules. This group enhances metabolic stability, lipophilicity, and binding affinity to biological targets, thereby improving the overall efficacy of drug candidates. In contrast, the pyridine-2-acetic acid backbone provides a versatile platform for further chemical modifications, allowing researchers to fine-tune its biological activity through structural diversification.
Recent advancements in medicinal chemistry have highlighted the importance of pyridine derivatives in addressing various therapeutic challenges. These compounds have been extensively explored for their potential in treating neurological disorders, inflammatory diseases, and cancer. The structural motif of 3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid exhibits promising characteristics that make it an attractive candidate for further investigation.
In the realm of drug discovery, computational modeling and high-throughput screening have been instrumental in identifying novel bioactive molecules. The unique combination of functional groups in 3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid suggests its potential as a lead compound for designing drugs targeting specific enzymes or receptors. For instance, studies have demonstrated that pyridine-based compounds can interact with proteins involved in signal transduction pathways, making them relevant in developing treatments for diseases such as diabetes and autoimmune conditions.
The synthesis of 3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the versatility of modern organic chemistry but also underscore the importance of optimizing reaction conditions to enhance scalability and cost-effectiveness.
From a pharmacological perspective, 3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid has shown intriguing biological activities in preclinical studies. Its interaction with biological targets such as kinases and transcription factors has been explored, revealing potential therapeutic benefits. For example, modifications to the pyridine ring can influence binding affinity and selectivity, which are critical factors in drug design. The acetic acid side chain provides an opportunity for further derivatization to enhance solubility or metabolic stability, thereby improving drug-like properties.
The role of fluorinated aromatic compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into organic molecules often leads to significant improvements in their pharmacological profiles. The trifluoromethyl group in particular has been extensively studied for its ability to enhance binding interactions with biological targets due to its strong electron-withdrawing effects. This property makes 3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid a promising candidate for developing drugs with improved efficacy and reduced side effects.
Recent research has also emphasized the importance of understanding structure-activity relationships (SARs) in designing novel drug candidates. By systematically modifying various functional groups within the molecule, researchers can identify optimal structures that maximize biological activity while minimizing toxicity. The scaffold provided by 3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid offers numerous opportunities for such SAR studies.
In conclusion,3-(4-(Trifluoromethyl)phenyl)pyridine-2-acetic acid (CAS No: 1261663-49-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive candidate for further exploration in drug discovery programs aimed at addressing unmet medical needs. As our understanding of molecular interactions continues to evolve, compounds like this will play a pivotal role in developing next-generation therapeutics.
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